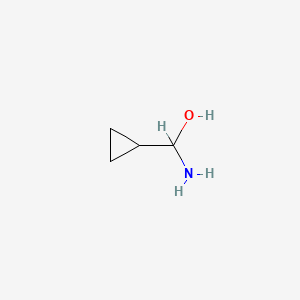

Amino(cyclopropyl)methanol

Description

Structural Classification and Research Context

Amino(cyclopropyl)methanol is an organic compound with the chemical formula C₄H₉NO. nih.gov Structurally, it is classified as a primary amine and a primary alcohol, featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group. The defining feature of this molecule is the cyclopropane (B1198618) ring, a three-membered carbocycle that imparts significant ring strain and unique stereochemical properties. cymitquimica.com

The precise arrangement of the functional groups relative to the cyclopropane ring gives rise to several structural isomers, each with distinct chemical identifiers and research applications. The parent name "this compound" most commonly refers to the structure where the amino and hydroxyl groups are attached to a single carbinol carbon, which is itself bonded to the cyclopropane ring. nih.gov Other key isomers include (1-aminocyclopropyl)methanol, where the amino group and a hydroxymethyl group (-CH₂OH) are attached to the same carbon atom within the cyclopropane ring, and [1-(aminomethyl)cyclopropyl]methanol, where an aminomethyl (-CH₂NH₂) and a hydroxymethyl group are attached to the same ring carbon. cymitquimica.comnih.govcymitquimica.com

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 45489680. nih.gov

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1C(N)O |

| InChIKey | ZVRAHWAZBQUVSP-UHFFFAOYSA-N |

| Topological Polar Surface Area | 46.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

In a research context, these compounds are primarily utilized as synthetic intermediates or building blocks. cymitquimica.com The presence of both nucleophilic (amino) and hydrogen-bonding (hydroxyl and amino) groups allows for a wide range of chemical transformations, such as N-acylation, alkylation, and esterification. cymitquimica.comcymitquimica.com The rigid cyclopropane scaffold is often used by chemists to fix the relative orientation of substituents in space, a critical factor in designing molecules that bind to specific biological targets like enzymes or receptors. cymitquimica.com

Significance in Contemporary Chemical Science

The significance of this compound and its related structures in modern chemistry stems largely from their role as "bioisosteres" and constrained scaffolds in medicinal chemistry. The cyclopropyl (B3062369) group is a common motif in a variety of biologically active molecules. nih.gov Its incorporation into a molecular structure can favorably influence pharmacological properties such as metabolic stability, binding affinity, and cell permeability. cymitquimica.comlifechempharma.com

In contemporary drug discovery, derivatives of this compound are investigated for a range of potential therapeutic applications. For instance, research has explored their use in creating antiviral agents and complex nucleoside analogues. google.com More recently, (2-aminocyclopropyl)phenyl derivatives have been synthesized and evaluated as novel positron emission tomography (PET) imaging agents for probing the activity of enzymes like Lysine-Specific Demethylase 1 (LSD1) in the brain, which is implicated in neurodevelopmental disorders. acs.org

Furthermore, the chirality of substituted this compound isomers makes them valuable in asymmetric synthesis. thieme-connect.com Specific stereoisomers, such as ((1R,2S)-2-(aminomethyl)cyclopropyl)methanol, are employed as chiral building blocks to construct enantiomerically pure complex molecules. bldpharm.com The ability to synthesize specific stereoisomers is critical, as different enantiomers or diastereomers of a chiral molecule often exhibit vastly different biological activities. The synthesis of N-Boc protected versions, like N-Boc-1-amino-cyclopropanemethanol, provides a stable intermediate that allows chemists to perform reactions on the hydroxyl group without affecting the amine, further highlighting the compound's versatility as a synthetic tool. cymitquimica.com

Table 2: Key Isomers of this compound

| Compound Name | CAS Number | Molecular Formula | Structure |

| This compound | Not Available | C₄H₉NO | C1CC1C(N)O |

| (1-Aminocyclopropyl)methanol | 107017-72-1 | C₄H₉NO | C1CC1(CO)N |

| [1-(Aminomethyl)cyclopropyl]methanol | 45434-02-4 | C₅H₁₁NO | C1CC1(CN)CO |

| ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | 102225-89-8 | C₅H₁₁NO | C1C@H[C@H]1CO |

Historical Perspective of this compound Research

The study of cyclopropane-containing molecules has a rich history, initially focused on understanding the unique bonding and reactivity of the strained three-membered ring. acs.org Early research laid the groundwork for synthetic methods to construct the cyclopropane core. Over time, interest grew in incorporating this motif into more complex functionalized molecules.

The exploration of cyclopropyl-containing amino acids and their derivatives gained significant momentum in the latter half of the 20th century, driven by the discovery of their natural occurrence and diverse biological activities, including roles in plant biochemistry. nih.govd-nb.info By the early 1990s, research had advanced to the synthesis and investigation of complex carbocyclic nucleosides containing cyclopropylamine (B47189) moieties for potential use in medical therapy, such as in the treatment of viral infections. google.com This era marked a shift towards applying the fundamental knowledge of cyclopropane chemistry to solve specific problems in medicinal science.

In the 21st century, research has become increasingly sophisticated. A 2007 review in Chemical Reviews comprehensively covered the synthesis and application of cyclopropyl-group-containing alpha-amino acids, underscoring their established importance. nih.gov Recent studies focus on highly specialized applications, such as the design of enzyme-specific imaging agents and the development of stereoselective biocatalytic systems for producing chiral cyclopropyl-containing compounds. acs.orgmdpi.com This trajectory from fundamental synthetic chemistry to targeted, function-driven molecular design illustrates the enduring and evolving role of this compound and its derivatives in academic research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

amino(cyclopropyl)methanol |

InChI |

InChI=1S/C4H9NO/c5-4(6)3-1-2-3/h3-4,6H,1-2,5H2 |

InChI Key |

ZVRAHWAZBQUVSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Foundational Synthetic Routes

The construction of the amino(cyclopropyl)methanol scaffold relies on key chemical transformations, including cyclopropanation reactions and functional group interconversions.

The formation of the three-membered carbocyclic ring is a critical step in the synthesis. Various methods have been developed to achieve this transformation efficiently and stereoselectively.

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.orgutoronto.camdpi.com This reaction is a concerted process where the geometry of the starting olefin is preserved in the cyclopropane product. utoronto.ca The mechanism is thought to involve a metal carbenoid rather than a free carbene. organic-chemistry.org

The reaction's utility is enhanced by its stereoselectivity, which can be influenced by the presence of directing groups, such as the hydroxyl group in allylic alcohols. organic-chemistry.orgunl.pt This directing effect, where the active zinc species complexes with the hydroxyl group, leads to the formation of the cyclopropane ring on the same face as the substituent. organic-chemistry.org Variants of the Simmons-Smith reagent, such as those employing trifluoroacetoxy or phosphonyloxy groups on the zinc, have been developed to cyclopropanate alkenes that lack a directing group. organic-chemistry.org

Recent advancements have demonstrated the stereoselective cyclopropanation of enesulfinamides using the Simmons-Smith reaction to produce multisubstituted cyclopropylamine (B47189) derivatives with high stereocontrol. nih.govorganic-chemistry.org By selecting the appropriate stereoisomer of the starting enesulfinamide, it is possible to synthesize specific stereoisomers of the resulting cyclopropylamines. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including precursors to cyclopropanes. wikipedia.org RCM typically employs metal catalysts, such as those developed by Grubbs, to facilitate the intramolecular metathesis of a diene, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

In the context of cyclopropane synthesis, RCM can be used to form larger rings that are subsequently contracted or to create unsaturated systems that can be further functionalized. unl.ptias.ac.in For instance, gem-diallyl compounds can undergo RCM to form spirocyclopentenyl derivatives. ias.ac.in A related strategy involves the ring-opening of (halomethyl)cyclopropanes to generate gem-diallyl compounds, which are then subjected to RCM to build spirocyclic systems. ias.ac.in While not a direct method for forming the cyclopropane ring itself, RCM is a key step in multi-step sequences that construct complex molecules incorporating this motif. wikipedia.orgrsc.org

While photochemical [2+2] cycloadditions typically yield four-membered cyclobutane (B1203170) rings, photochemical methods can be adapted to generate the three-membered cyclopropane ring through alternative pathways. acs.orgcsic.es These methods often involve the photochemical generation of highly reactive intermediates like carbenes or their precursors. nih.govrsc.org

Diazo compounds, for example, can be photochemically induced to extrude nitrogen gas, forming a carbene intermediate. rsc.org This carbene can then undergo a [2+1] cycloaddition with an alkene to form a cyclopropane ring. Another photochemical strategy involves the formation of cyclopropenes from vinyldiazo compounds. These strained cyclopropenes are highly reactive and can participate in subsequent cycloaddition reactions. nih.gov For instance, a photochemically generated cyclopropene (B1174273) can react with a nitrile oxide in a [3+2]-cycloaddition to create complex heterocyclic scaffolds containing a cyclopropane ring. nih.gov

More directly related to cyclopropane synthesis, electrochemical methods, which share principles with photoredox catalysis, have been developed for the formal [2+1] cycloaddition of alkenes with diazo compounds. In this process, the anodic oxidation of an alkene generates an electrophilic radical cation, which then reacts with the nucleophilic diazo compound to ultimately form the cyclopropane ring after nitrogen extrusion and reduction. acs.org

A recent and highly efficient method for the synthesis of cyclopropylmethanol (B32771) products involves the manganese-catalyzed cyclopropanation of allylic alcohols. colab.wsnih.govexlibrisgroup.com This reaction utilizes sulfones as carbene alternative precursors and proceeds via a "borrowing hydrogen" strategy under mild conditions. nih.govdhu.edu.cn

The process is notable for its high yields, ranging from 58% to 99%, and for retaining the versatile free alcohol moiety in the final product, which allows for further downstream transformations. nih.govdhu.edu.cn The mechanism is understood to proceed through a sequence of catalytic dehydrogenation of the allylic alcohol, followed by a Michael addition, cyclization, and finally, catalytic hydrogenation to deliver the cyclopropylmethanol product. nih.govdhu.edu.cn This method avoids the need for traditional, often unstable, carbene-based reagents. exlibrisgroup.com

| Aryl Group on Sulfone | Product | Isolated Yield (%) |

|---|---|---|

| Phenyl | 2-Phenylcyclopropyl)methanol | 85 |

| 4-Methylphenyl | (2-(p-Tolyl)cyclopropyl)methanol | 99 |

| 4-Methoxyphenyl | (2-(4-Methoxyphenyl)cyclopropyl)methanol | 91 |

| 4-Chlorophenyl | (2-(4-Chlorophenyl)cyclopropyl)methanol | 81 |

| 4-Bromophenyl | (2-(4-Bromophenyl)cyclopropyl)methanol | 79 |

| 3-Chlorophenyl | (2-(3-Chlorophenyl)cyclopropyl)methanol | 75 |

| 2-Chlorophenyl | (2-(2-Chlorophenyl)cyclopropyl)methanol | 65 |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. sathyabama.ac.in This approach is crucial for installing the amino and methanol (B129727) groups onto a pre-existing cyclopropane core or for manipulating precursor functionalities prior to cyclopropanation. ucl.ac.uk

Common FGI strategies relevant to the synthesis of this compound include:

Reduction of Carbonyls and Nitriles: A cyclopropyl (B3062369) ketone or aldehyde can be reduced to the corresponding methanol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. imperial.ac.uk Similarly, a nitrile group on a cyclopropane ring can be reduced to a primary amine, providing the aminomethyl moiety.

From Carboxylic Acid Derivatives: The amino group can be installed from a cyclopropylcarboxylic acid. The acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to yield the cyclopropylamine. utoronto.caucl.ac.uk

Substitution Reactions: The hydroxyl group of the methanol can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by an amine or an azide, which is subsequently reduced. ub.edu

Protecting Groups: During multi-step syntheses, it is often necessary to protect reactive functional groups like alcohols and amines to prevent them from interfering with subsequent reactions. sathyabama.ac.inimperial.ac.uk Alcohols can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers), and amines can be protected as carbamates (e.g., Boc or Cbz). These protecting groups are then removed at a later stage to reveal the desired functionality. imperial.ac.uk

Functional Group Interconversions

Advanced Stereoselective Synthesis

Controlling the stereochemistry is crucial for the synthesis of specific enantiomers of chiral molecules like this compound. Advanced stereoselective methods, particularly asymmetric catalysis, are employed to achieve high enantiomeric purity.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols and amines. Noyori-type asymmetric hydrogenation, which utilizes chiral ruthenium (Ru) catalysts, is a prominent example of this approach. harvard.eduresearchgate.net These catalysts typically consist of a ruthenium center coordinated to a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. google.com This catalytic system is highly effective for the hydrogenation of ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. harvard.eduacs.org For instance, chiral ruthenium catalysts like Ru-BINAP have been specifically mentioned for the enantioselective synthesis of (1R,2S)-isomers of cyclopropane derivatives with high enantiomeric excess. The reaction proceeds under hydrogen pressure and can achieve high turnover numbers, making it suitable for industrial applications. harvard.edugoogle.com

Table 4: Key Features of Noyori-type Asymmetric Hydrogenation

| Catalyst Component | Function | Reference |

| Ruthenium (Ru) | Transition metal center for catalysis. | harvard.edugoogle.com |

| Chiral Bisphosphine Ligand (e.g., BINAP) | Induces chirality and enhances selectivity. | harvard.edu |

| Chiral Diamine Ligand | Cooperates with the metal and phosphine (B1218219) to create a highly selective catalytic environment. | researchgate.netgoogle.com |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of specific stereoisomers. In the context of this compound synthesis, chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of key reactions, such as cyclopropanation. After the desired stereocenter is established, the auxiliary is removed.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, 1,2-amino alcohols and their heterocyclic derivatives have been employed as effective chiral auxiliaries. researchgate.net These auxiliaries can be attached to a molecule to control the facial selectivity of reactions like cyclopropanation. unl.pt For example, chiral acetals prepared from chiral nonracemic 1,2-ethanediols have been used to direct Diels-Alder and cyclopropanation reactions with a high degree of stereochemical induction. sfu.ca Evans' oxazolidinones are another class of widely used chiral auxiliaries that can enforce a specific configuration during synthesis.

The general workflow for a chiral auxiliary-mediated synthesis of a cyclopropane-containing molecule involves:

Attachment of the chiral auxiliary to the starting material.

Performing the diastereoselective cyclopropanation reaction.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Diastereoselective Directed Cyclopropanation of Allylic Alcohols

The hydroxyl group of allylic alcohols can be leveraged to direct the diastereoselectivity of cyclopropanation reactions. nih.gov This directing effect is a powerful tool for controlling the stereochemistry of the resulting cyclopropylmethanol. The reaction often proceeds through a chelation-controlled transition state where the cyclopropanating agent is delivered to one face of the double bond. nih.govresearchgate.net

Several methods have been developed for the cyclopropanation of allylic alcohols:

Simmons-Smith Reaction: This classic method uses a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face, leading to a syn diastereomer. nih.gov

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, and palladium are widely used for the decomposition of diazo compounds to generate carbenes for cyclopropanation. nih.govresearchgate.net Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides is a notable example, where the oxyphthalimide handle and the allylic alcohol collectively control the diastereoselectivity. nih.govorganic-chemistry.org

Titanium-Mediated Cyclopropanation: A titanium carbenoid, generated in situ, can be used for the chemo- and stereoselective cyclopropanation of allylic alcohols. rsc.org

The diastereoselectivity of these reactions is often high, providing a reliable route to specific stereoisomers of cyclopropylmethanol derivatives. The resulting products can then be further functionalized to introduce the amino group.

Chiral Controller Application (e.g., N,N,N',N'-tetramethyl-d-tartaric acid diamide (B1670390) butylboronate)

The use of chiral controllers, such as stoichiometric chiral ligands, offers another avenue for achieving enantioselective cyclopropanation. A notable example is the use of a dioxaborolane ligand derived from N,N,N',N'-tetramethyl-d-tartaric acid diamide in the Simmons-Smith cyclopropanation of allylic alcohols. unl.ptscholaris.ca This chiral ligand modifies the reactivity and stereoselectivity of the zinc carbenoid.

The proposed mechanism involves the formation of a boronate ester between the allylic alcohol and the chiral dioxaborolane. This complex then coordinates with the zinc carbenoid, creating a chiral environment that directs the cyclopropanation to one face of the alkene, leading to high enantioselectivity. thieme-connect.de This method has proven effective for a range of allylic alcohols, including those with fluoro-substituents. scholaris.ca

| Chiral Controller/Auxiliary | Reaction Type | Substrate | Key Features |

| N,N,N',N'-Tetraethyl-1,1'-bi-2-naphthol-3,3'-dicarboxamide | Asymmetric Simmons-Smith | E-Allylic Alcohols | High enantioselectivity (>85% ee). oup.com |

| Dioxaborolane from N,N,N',N'-tetramethyl-d-tartaric acid diamide | Enantioselective Simmons-Smith | Allylic Alcohols | Amphoteric, bifunctional auxiliary leading to high enantioselectivities. unl.ptthieme-connect.de |

| Chiral Sultam | Diazomethane-mediated Cyclopropanation | Alkenes | Controls facial selectivity of 1,3-dipolar cycloaddition. unl.pt |

Stereochemical Relay Approaches

Stereochemical relay is a sophisticated strategy where the stereochemistry of one center in a molecule is used to control the formation of subsequent stereocenters, even if they are remote. nih.gov This approach is particularly useful in the synthesis of complex molecules with multiple stereocenters.

In the context of synthesizing this compound derivatives, a stereochemical relay could involve a sequence of reactions where the chirality is transferred through the molecule. For example, a synthesis might begin with a chiral starting material where an existing stereocenter directs the formation of the cyclopropane ring with a specific relative stereochemistry. semanticscholar.org

One documented approach involves an epoxide-opening–ring contraction sequence to form a tetrasubstituted cyclopropylamine. nih.govsemanticscholar.org In this multi-step process, the stereochemistry of a precursor is relayed through several transformations to establish the final configuration of the aminocyclopropane moiety. nih.gov This method highlights the power of intricate synthetic design to achieve complex stereochemical outcomes.

Industrial-Scale Synthesis and Optimization

For the large-scale production of this compound, efficiency, cost-effectiveness, and safety are paramount. Industrial syntheses often favor catalytic processes and continuous flow technologies.

A common industrial route to this compound involves the catalytic hydrogenation of cyclopropanecarbaldehyde. thieme-connect.com This process typically utilizes a heterogeneous catalyst, with Raney Nickel being a frequently employed option due to its high activity and relatively low cost. googleapis.comgoogle.comvulcanchem.com

The reaction involves the reduction of the aldehyde group to a primary alcohol. The conditions for this hydrogenation are generally mild, which is crucial to avoid the ring-opening of the strained cyclopropane ring. google.com The selectivity for the desired cyclopropylmethanol can be very high, often exceeding 95%. google.com

| Catalyst | Feedstock | Conditions | Selectivity |

| Raney Nickel | Cyclopropanecarbaldehyde | H₂ (100 psi), 80°C, 6 h | 92% |

| Raney Nickel | Cyclopropanecarbaldehyde | 25-28°C, 4.72 bar H₂ | - google.com |

| Cobalt or Nickel | Cyclopropanecarboxaldehyde | 20 to 50°C, 2.4 to 5.2 bar | 93-100% google.com |

A significant advantage of this method is that it can tolerate impurities in the cyclopropanecarbaldehyde feedstock, such as crotonaldehyde (B89634), which is a common byproduct of its synthesis. google.com During hydrogenation, crotonaldehyde is reduced to n-butanol, which can be easily separated from the desired cyclopropylmethanol by distillation. google.com

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.netrsc.org For reactions involving hazardous reagents or intermediates, such as those in some cyclopropanation methods, flow chemistry provides a safer operating environment by minimizing the volume of reactive species at any given time. researchgate.netrsc.org

Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivities. nih.gov The high surface-to-volume ratio in microreactors enhances mass and heat transfer, which is particularly beneficial for exothermic or multiphasic reactions. nih.govresearchgate.net

Several cyclopropanation reactions have been successfully adapted to continuous flow systems:

Simmons-Smith Cyclopropanation: A flow process using a packed-bed reactor with a Zn/Cu couple has been developed for the rapid cyclopropanation of various olefins. researchgate.net

Dibromocyclopropanation: The reaction of unsaturated alcohols with bromoform (B151600) under phase-transfer conditions has been efficiently performed in a capillary microreactor. nih.gov

Diazo Compound-Mediated Cyclopropanation: Unstabilized diazo compounds can be generated and used in-situ in a flow system for the cyclopropanation of electron-poor olefins. rsc.org

These flow-based methods demonstrate the potential for the safe and efficient large-scale synthesis of cyclopropane-containing molecules like this compound. acs.org

Optimization of Reaction Conditions for Scalability

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yield. While detailed, publicly available, large-scale production data for this compound is limited, the optimization strategy can be inferred from established chemical engineering principles and published scalable syntheses of structurally related cyclopropane derivatives. The primary focus of optimization revolves around key reaction steps, including precursor synthesis and the final amination or reduction stages.

A common and scalable route to this compound involves the reductive amination of cyclopropanecarboxaldehyde. This two-step, one-pot process is often preferred in industrial settings for its efficiency. The optimization of this pathway involves a systematic evaluation of parameters such as catalyst, solvent, temperature, pressure, and reagent stoichiometry.

Catalyst and Solvent Selection

The choice of catalyst and solvent is critical in hydrogenation and reductive amination processes. For the synthesis of the precursor, cyclopropylmethanol, via the hydrogenation of cyclopropanecarboxaldehyde, various catalysts are considered. Raney nickel is a frequently used catalyst in industrial hydrogenations due to its high activity and relatively low cost.

Research into the scalable synthesis of related cyclopropane amino acids highlights the importance of reagent selection for scalability. For instance, in a Hofmann rearrangement step for a cyclopropane amino acid precursor, different oxidizing agents were evaluated. While N-Bromosuccinimide (NBS) was effective at a small scale, its yield dropped significantly upon scale-up. Trichloroisocyanuric acid (TCCA) was identified as a more robust oxidant for larger scales, demonstrating consistent yields. nih.gov This illustrates a key principle in scalability: a reagent's effectiveness can change dramatically with scale, necessitating re-optimization.

Table 1: Comparison of Oxidizing Agents for a Hofmann Rearrangement in a Related Cyclopropane Amino Acid Synthesis nih.gov

| Oxidant | Scale | Isolated Yield | Observations |

| N-Bromosuccinimide (NBS) | 5 mmol | 40% | Significant drop in yield at larger scales. |

| N-Bromosuccinimide (NBS) | 50 mmol | 30% | Exotherms were difficult to control. |

| Phenyliodine bis(trifluoroacetate) (PIFA) | - | Effective | High molecular weight leads to significant waste. |

| Trichloroisocyanuric acid (TCCA) | 75 mmol | 55% | Most effective and scalable oxidant. |

This data is for the synthesis of a related cyclopropane amino acid building block and serves to illustrate the principles of scalability optimization.

Temperature and Pressure Optimization

Reaction temperature and hydrogen pressure are pivotal variables in catalytic hydrogenations. For the hydrogenation of cyclopropanecarboxaldehyde, specific conditions have been outlined in patent literature, suggesting an optimal range for achieving high conversion and selectivity. Generally, lower temperatures are favored to minimize side reactions, though this can decrease the reaction rate. Conversely, higher temperatures increase the rate but may lead to thermal degradation or unwanted byproducts. Pressure is another key parameter; higher hydrogen pressure typically increases the reaction rate and conversion.

The optimization of these parameters is often conducted using Design of Experiments (DoE) methodology to efficiently map the response surface and identify the ideal conditions for maximizing yield and purity while minimizing reaction time and energy consumption. acs.org

Table 2: Conditions for Catalytic Hydrogenation of Cyclopropanecarboxaldehyde

| Parameter | Value | Metric | Result |

| Catalyst | Raney nickel (5 wt%) | Conversion | >95% |

| Hydrogen Pressure | 100 psi | Selectivity | 92% |

| Temperature | 80°C | Purity (post-distillation) | >99% |

| Reaction Time | 6 h | - | - |

This data pertains to the synthesis of the precursor, cyclopropylmethanol.

Workup and Purification Strategies

For a process to be truly scalable, the workup and purification must be efficient and straightforward. Laboratory-scale methods like flash chromatography are generally not viable for large-scale industrial production. Therefore, optimization focuses on developing procedures that allow for isolation of the product through precipitation, crystallization, or distillation.

Chemical Reactivity and Mechanistic Investigations

Transformations of Functional Groups

The presence of both an amino and a hydroxyl group allows for a variety of functional group interconversions.

Oxidation Reactions

The primary alcohol moiety of amino(cyclopropyl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for these transformations. evitachem.com The oxidation can lead to the formation of cyclopropylaldehyde or cyclopropylcarboxylic acid.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO4) | Cyclopropylcarboxylic acid |

Reduction Reactions

The functional groups of this compound can undergo reduction to form various derivatives. Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly used for these reductions. evitachem.com For instance, the reduction of a related cyclopropane (B1198618) carboxylic acid with LiAlH4 yields cyclopropyl (B3062369) methanol (B129727). brainly.in While direct reduction of the amino or hydroxyl group in this compound itself is less common, related derivatives can be reduced. For example, a Boc-protected amino group on a cyclopropane ring can be reduced. ijcpa.in

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group and subsequently substituted by a nucleophile. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are effective for this transformation, leading to the formation of the corresponding cyclopropyl halides. This allows for the introduction of a variety of other functional groups.

Condensation Reactions of Amino Groups

The primary amino group in this compound is nucleophilic and can participate in condensation reactions with carbonyl compounds. cymitquimica.com This reaction typically involves the formation of an imine (Schiff base) intermediate, which can then be stable or undergo further reactions, such as cyclization to form heterocyclic structures. libretexts.org The aminomethyl group can act as a nucleophile in reactions with electrophiles. smolecule.com

Cyclopropane Ring Reactivity

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions Under Acidic and Basic Conditions

The cyclopropane ring in derivatives of this compound can be opened under both acidic and basic conditions.

Acidic Conditions: Under acidic conditions, protonation can facilitate nucleophilic attack, leading to the cleavage of the cyclopropane ring. Lewis acids can also be used to activate the ring for opening. uni-regensburg.de The rate of acid-catalyzed ring-opening can be influenced by the acidity of the medium. uoguelph.ca In some cases, acid-catalyzed reactions may lead to cleavage of other bonds in the molecule without affecting the cyclopropane ring. nih.gov

Basic Conditions: Strong bases can also induce ring-opening, often through an SN2-type mechanism. However, in some instances, the cyclopropane ring can be stable to basic conditions while other reactions occur. uoguelph.ca The stability of the cyclopropane ring can be a critical factor in synthesis, sometimes necessitating low temperatures to prevent unwanted ring-opening. vulcanchem.com

Elucidation of Reaction Mechanisms

Cyclopropyl-substituted nitrenium ions are key reactive intermediates formed during the oxidation of cyclopropylamines. chemrxiv.org Their behavior has been investigated through both computational (DFT) and experimental studies, often by generating them via photolysis of N-aminopyridinium ion precursors. chemrxiv.orgacs.orgchemrxiv.orgnih.gov These nitrenium ions decay through several competing pathways, primarily ring expansion and ethylene (B1197577) elimination. chemrxiv.orgacs.org

For the relatively stable N-biphenyl-N-cyclopropyl nitrenium ion, the decay products are a mixture resulting from both cyclopropyl ring expansion to form an N-biphenylazetium ion and a cheletropic elimination of ethylene to yield a biphenylisonitrilium ion. chemrxiv.orgacs.orgchemrxiv.org In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion exclusively eliminates ethylene to form benzylisonitrile and ethylene; no ring-expanded products are detected. chemrxiv.orgnih.govresearcher.life These findings indicate that the stability of the nitrenium ion, governed by the N-substituents, is a critical factor in determining the reaction pathway. chemrxiv.orgnih.gov

Table 1: Calculated and Observed Decay Pathways of Cyclopropyl-Substituted Nitrenium Ions

| Nitrenium Ion Species | Pathway | Calculated Barrier (kcal/mol) | Observed Products | Reference |

|---|---|---|---|---|

| N-biphenyl-N-cyclopropyl nitrenium ion | Ring Expansion | +14.2 | N-biphenylazetium ion | chemrxiv.orgacs.org |

| Ethylene Elimination | +18.3 | Biphenylisonitrilium ion | chemrxiv.orgacs.org | |

| Methanol Addition | <4 | N-3-methoxypropyl-N-biphenyl iminium ion | chemrxiv.org | |

| N-benzyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | - | Benzylisonitrile, Ethylene | chemrxiv.orgnih.gov |

Enzymes have evolved to perform specific and often challenging chemical transformations, including the opening of cyclopropane rings. nih.gov A prominent example is 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that converts ACC into α-ketobutyrate and ammonia. ebi.ac.uknih.gov This reaction is significant in plant biology as ACC is the precursor to the plant hormone ethylene. nih.govebi.ac.uk

The mechanism of ACC deaminase is unique among PLP-dependent enzymes because the substrate lacks an α-hydrogen, preventing the typical formation of an α-carbanionic intermediate. ebi.ac.ukrcsb.org Instead, the mechanism involves a nucleophilic attack on the cyclopropane ring. rcsb.org Structural and mutagenesis studies have provided insight into the key steps: nih.govrcsb.org

Schiff Base Formation: The substrate (ACC) forms an external aldimine with the PLP cofactor. ebi.ac.uknih.gov

Nucleophilic Attack: A key active site residue, such as a tyrosine, acts as a nucleophile, attacking a β-methylene carbon of the cyclopropane ring. ebi.ac.ukrcsb.org This initiates the ring-opening.

Proton Abstraction & Rearrangement: Another nearby basic residue abstracts a proton, facilitating the cleavage and leading to the formation of a quinonoid intermediate. ebi.ac.uk

Hydrolysis: Subsequent electronic rearrangement and hydrolysis release the final products, α-ketobutyrate and ammonia, and regenerate the enzyme's active site. ebi.ac.uk

The catalytic Lys51 residue may play a novel role in abstracting a methylene (B1212753) proton from the substrate, aided by the substrate's carboxylate group and the PLP coenzyme. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-2-Phenylcyclopropylamine hydrochloride |

| Trifluoromethanesulfonic acid |

| N-Iodosuccinimide (NIS) |

| TMSCN (Trimethylsilyl cyanide) |

| N-biphenyl-N-cyclopropyl nitrenium ion |

| Methanol |

| N-3-methoxypropyl-N-biphenyl iminium ion |

| N-benzyl-N-cyclopropyl nitrenium ion |

| Benzylisonitrile |

| Ethylene |

| N-biphenylazetium ion |

| Biphenylisonitrilium ion |

| 1-aminocyclopropane-1-carboxylate (ACC) |

| Pyridoxal 5'-phosphate (PLP) |

| α-ketobutyrate |

| Ammonia |

| Lysine |

Mechanism of Cobalt-Catalyzed Carbonylation-Amidocarbonylation

The synthesis of α-amino acids containing a cyclopropane ring can be achieved from cyclopropanemethanols through a cobalt-catalyzed carbonylation-amidocarbonylation process. oup.comoup.com This reaction is significant as direct amidocarbonylation of cyclopropanecarbaldehyde often results in a complex mixture of products due to the reactivity of the cyclopropane ring adjacent to the formyl group. oup.com The use of cyclopropanemethanol as a starting material circumvents this issue.

The proposed mechanism involves the in situ formation of an aldehyde from the alcohol via a cobalt-catalyzed hydrocarbonylation, which is then followed by amidocarbonylation. oup.comoup.com The stability of the intermediate carbocation, or the alkylcobalt tetracarbonyl species, is crucial for the selective generation of the desired aldehyde, which is then efficiently incorporated into the subsequent amidocarbonylation step. oup.com

For instance, the reaction of α-methylcyclopropanemethanol successfully yields threo- and erythro-2-acetamido-3-cyclopropylbutyric acid. oup.com This is attributed to the formation of the 1-cyclopropylethyl cation, which is stabilized by the hyperconjugation of both the cyclopropyl and methyl groups. oup.com

A general cobalt-catalyzed aminocarbonylation of unactivated alkyl electrophiles, which provides insight into the C-N bond formation step, involves an outer-sphere amine substitution mechanism. szpu.edu.cn The catalytic cycle is understood to proceed through the following key steps:

Oxidative Addition: The active Co(I) catalyst reacts with the alkyl substrate. szpu.edu.cn

Carbonyl Migratory Insertion: A carbonyl ligand inserts into the Co-C(alkyl) bond to form a Co(I) acyl complex. szpu.edu.cn

Amide Formation: The amine attacks the acylcobalt species to form the amide product and regenerate the catalyst. szpu.edu.cnresearchgate.net

Visible light has also been shown to promote the cobalt-catalyzed aminocarbonylation of (hetero)aryl halides, suggesting the potential for milder reaction conditions. researchgate.netnih.govrsc.org

Table 1: Products of Cobalt-Catalyzed Carbonylation-Amidocarbonylation of Cyclopropanemethanols

| Starting Material | Product(s) | Yield | Reference |

| Cyclopropanemethanol | N-acetyl-3-cyclopropylalanine, N-acetylnorleucine, N-acetylisoleucine | 1:1.5:1 ratio | oup.com |

| α-Methylcyclopropanemethanol | threo- and erythro-2-acetamido-3-cyclopropylbutyric acid | 73% | oup.com |

Electro-Induced Hofmann Rearrangement Mechanisms

A practical method for the synthesis of cyclopropylamines from their corresponding amides is the electro-induced Hofmann rearrangement. researcher.liferesearchgate.net This electrochemical approach offers a complementary alternative to traditional methods. researcher.liferesearchgate.net The reaction is typically carried out in an undivided cell under galvanostatic conditions. researcher.life

The classic Hofmann rearrangement converts amides into primary amines with one fewer carbon atom using reagents like bromine and a strong base. mychemblog.com The mechanism involves the formation of an N-haloamide intermediate, which then rearranges to an isocyanate. mychemblog.com Subsequent hydrolysis of the isocyanate yields the primary amine. mychemblog.com

In the electro-induced version, the reaction proceeds under neutral and mild conditions, which allows for the presence of various functional groups that might not be stable under the harsh conditions of the classic rearrangement. researchgate.net The electrochemical method often provides reliable yields of the desired carbamates or amines. researchgate.net The use of potassium bromide as a mediator has been shown to be effective, playing a catalytic role in the reaction. researchgate.net

The electro-induced Hofmann rearrangement of cyclopropyl amides has been successfully demonstrated, yielding a range of cyclopropylamines. researcher.life This method has been shown to be compatible with various functional groups. researchgate.net For example, an epoxy functional group in the amide can remain intact during the electrolysis. researchgate.net

Table 2: Examples of Electro-Induced Hofmann Rearrangement of Cyclopropyl Amides

| Substrate (Cyclopropyl Amide) | Product (Cyclopropylamine) | Yield | Reference |

| Cyclopropanecarboxamide | Cyclopropylamine (B47189) | Not specified | researcher.liferesearchgate.net |

| Various substituted cyclopropyl amides | Corresponding cyclopropylamines | 23% to 94% (17 examples) | researcher.liferesearchgate.net |

Transesterification Pathways in Derivative Synthesis

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases and is a fundamental method for synthesizing ester derivatives. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, the mechanism is a two-step addition-elimination process. An alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.comaocs.org This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com Sodium or potassium methoxide (B1231860) in anhydrous methanol are commonly used catalysts. aocs.org

Acid-Catalyzed Transesterification: In an acidic environment, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by an alcohol. masterorganicchemistry.com The subsequent steps involve proton transfers and the elimination of the original alcohol to yield the new ester. masterorganicchemistry.com Common acidic catalysts include hydrogen chloride in methanol or boron trifluoride. aocs.org

In the context of this compound derivatives, which may contain both amino and hydroxyl functionalities, the reaction pathways can be more complex. For instance, in the amidation of unactivated esters with amino alcohol derivatives, a proposed mechanism involves an initial transesterification between the ester and the amino alcohol. acs.org This is followed by an intramolecular O-to-N acyl transfer to form the final amide product. acs.org The presence of the hydroxyl group on the amine nucleophile has been found to be crucial for the success of this type of reaction. acs.org

The choice of catalyst and reaction conditions is important to control the chemoselectivity, especially when other functional groups are present. google.com For example, certain catalysts might be hampered by the presence of amines or additional hydroxyl groups. google.com

Table 3: Key Mechanistic Steps in Transesterification

| Condition | Key Steps | Intermediate | Reference |

| Basic | 1. Nucleophilic addition of alkoxide. 2. Elimination of leaving alkoxy group. | Tetrahedral intermediate | masterorganicchemistry.comaocs.org |

| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfers and elimination of original alcohol. | Protonated tetrahedral intermediate | masterorganicchemistry.com |

| With Amino Alcohols | 1. Initial transesterification. 2. Intramolecular O-to-N acyl transfer. | Ester intermediate | acs.org |

Stereochemistry and Conformational Studies

Isomerism and Chiral Recognition

Isomerism in Amino(cyclopropyl)methanol is centered around its chiral nature. The spatial orientation of the functional groups around the chiral carbon dictates its interaction with plane-polarized light and its binding affinity with other chiral molecules.

Cis/trans isomerism, or geometric isomerism, typically arises in molecules with restricted rotation, such as those containing double bonds or ring structures where substituents are located on different atoms of the rigid structure. In the case of this compound, the amino and hydroxyl groups are attached to the same exocyclic carbon atom. Therefore, cis/trans isomerism concerning the relationship between these two groups across the cyclopropyl (B3062369) ring is not applicable.

However, geometric isomerism is a possibility in derivatives where the cyclopropyl ring itself is further substituted. Patents related to complex molecules incorporating the this compound moiety acknowledge that when a fully or partially saturated ring system is present, geometric isomers may be formed, and these isomers fall within the scope of the inventions. google.com The primary form of stereoisomerism for the parent this compound molecule is enantiomerism, arising from the single chiral center.

The two enantiomers of a chiral molecule, like this compound, can exhibit profoundly different activities in a biological system. This enantiomeric recognition is due to the chiral nature of biological receptors, enzymes, and other macromolecules. The interaction between a small chiral molecule and a biological receptor is often described by a three-point interaction model, where a specific spatial arrangement of at least three functional groups is necessary for effective binding.

While specific studies on the biological recognition of individual this compound enantiomers are not detailed in the provided search results, its incorporation into complex antibacterial and therapeutic compounds underscores the importance of stereochemistry. justia.comgoogle.comgoogle.com Aminoglycoside antibiotics, for instance, exert their effects by binding to specific RNA sites in the bacterial ribosome. justia.comgoogle.com The precise three-dimensional structure of a drug is critical for such specific interactions, implying that the stereochemistry of building blocks like this compound is a crucial factor for the biological activity of the final product.

Chiral Resolution Techniques

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for its use in stereospecific applications. Standard resolution techniques are frequently cited in patents that utilize this compound. justia.comgoogle.com

One of the most established methods for resolving a racemic amine is through the formation of diastereomeric salts. This process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. googleapis.com

Chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid are commonly employed for this purpose. googleapis.comgoogle.com The separated diastereomeric salt can then be treated with a base to liberate the desired, optically pure enantiomer of the amine.

Table 1: Principle of Diastereomeric Salt Formation

| Step | Process | Components Involved | Outcome |

|---|---|---|---|

| 1 | Salt Formation | Racemic this compound [(R)-amine + (S)-amine] + Chiral Acid [(+)-acid] | Mixture of Diastereomeric Salts [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid] |

| 2 | Separation | Mixture of Diastereomeric Salts | Different solubilities allow for separation via fractional crystallization. |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. justia.comgoogle.com This method relies on the differential, transient formation of diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase. This difference in interaction strength leads to different retention times, allowing for their separation.

While specific HPLC methods for this compound were not found, the general approach is well-documented for chiral amines and alcohols. CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commonly used. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.

Table 2: Hypothetical Chiral HPLC Parameters for this compound Resolution

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with an amine additive (e.g., diethylamine) to improve peak shape. |

| Detection | UV Detector |

| Hypothetical Outcome | Baseline separation of two peaks corresponding to the (R)- and (S)-enantiomers with distinct retention times. |

Stereochemical Control in De Novo Synthesis

Achieving stereochemical control during the initial synthesis (de novo synthesis) is often more efficient than resolving a racemic mixture. This can be accomplished through asymmetric synthesis or by using chiral starting materials. google.comgoogle.com

Patents describe that if a specific stereoisomer of a final compound is desired, it is advantageously prepared using stereoselective methods employing chiral pure starting materials. google.com A common strategy for synthesizing chiral amino alcohols is to start with a corresponding chiral amino acid. For instance, N-Boc-1-amino-cyclopropane carboxylic acid could serve as a chiral precursor. justia.com The carboxylic acid group can be reduced to a primary alcohol while preserving the stereochemistry at the adjacent carbon, yielding the desired enantiomer of N-Boc-protected this compound. justia.comepo.org Asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, represents another key strategy for producing enantiomerically pure this compound. google.com

Control through Chiral Catalysis

The synthesis of specific enantiomers of this compound and its derivatives is heavily reliant on asymmetric catalysis, where chiral catalysts guide the reaction to favor the formation of one enantiomer over the other. rsc.org Chiral ligands and catalysts play a pivotal role in establishing the desired stereochemistry. rsc.org Enantiopure vicinal amino alcohols are valuable as chiral ligands themselves in other asymmetric syntheses. rsc.org

One notable approach involves the use of chiral dirhodium catalysts in cyclopropanation reactions. organic-chemistry.org For instance, the asymmetric synthesis of amino cyclopropane (B1198618) derivatives has been achieved with moderate success using chiral dirhodium catalysts like Rh₂(TBSP)₄, which can induce enantioselectivity. organic-chemistry.org Research in the broader field of vicinal amino alcohol synthesis has developed a multitude of efficient strategies, including asymmetric hydrogenation and nucleophilic addition, to control stereochemistry. rsc.org A multi-catalytic approach combining an iridium photocatalyst and a chiral copper catalyst has been used for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov In this system, the chiral catalyst is responsible for mediating a regio- and enantioselective hydrogen-atom transfer (HAT), which ultimately determines the stereochemistry of the final product. nih.gov

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh₂(TBSP)₄ | Asymmetric Cyclopropanation | 55% | organic-chemistry.org |

| Chiral Amino Alcohol-derived Catalysts | Various Asymmetric Reactions | High e.e.'s reported | polyu.edu.hk |

| Iridium Photocatalyst + Chiral Copper Catalyst | Radical C–H Amination | Up to 98% | nih.gov |

Diastereoselective Synthesis Strategies

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For cyclopropane derivatives, this often involves controlling the cis/trans relationship between substituents on the ring.

A highly effective method for achieving diastereoselectivity in the synthesis of related cyclopropane structures is the rhodium-catalyzed decomposition of diazoacetates in the presence of an olefin. organic-chemistry.org This reaction is notably efficient and demonstrates exceptional trans-selectivity, often achieving a diastereomeric ratio greater than 98:2. organic-chemistry.org The reaction proceeds effectively at room temperature using a catalyst such as Rh₂(OAc)₄. organic-chemistry.org Another strategy involves the formal cyclopropylation of imines with cyclopropanols, which can create cyclopropane-embedded γ-amino alcohols with excellent diastereocontrol over three contiguous stereocenters. researchgate.net Furthermore, the choice of conditions can dictate the isomeric outcome; thermal 1,3-dipolar cycloaddition reactions can favor the formation of E isomers, while using certain iron-based catalysts can predominantly yield the Z isomers. researchgate.net

| Method | Catalyst/Condition | Key Outcome | Reference |

|---|---|---|---|

| Rhodium-catalyzed Cyclopropanation | Rh₂(OAc)₄ | High trans-selectivity (>98:2 dr) | organic-chemistry.org |

| Formal Cyclopropylation of Imines | Zinc-mediated with NHC ligands | Excellent control over 3 stereocenters | researchgate.net |

| 1,3-Dipolar Cycloaddition | Thermal | Good E selectivity | researchgate.net |

| 1,3-Dipolar Cycloaddition | meso-tetraphenylporphyrin iron chloride | Predominantly Z isomers | researchgate.net |

Conformational Analysis

The three-dimensional shape of this compound is not static but is defined by a set of preferred conformations. These are determined by the inherent structural constraints of the molecule.

Influence of Cyclopropyl Ring Rigidity on Molecular Conformation

The profound impact of the cyclopropyl ring's configuration on molecular shape and function is evident in studies of cyclopropyl-epothilones, where two variants differing only in the stereochemistry at the cyclopropane ring showed substantial differences in biological activity. nih.gov The analogue with a configuration corresponding to the natural epoxide of the parent compound was significantly more potent, indicating that the cyclopropane moiety's orientation dictates a specific and functionally critical molecular conformation. nih.gov This illustrates that the rigidity of the cyclopropyl group is a primary determinant of the molecule's three-dimensional structure.

Intramolecular Hydrogen Bonding Effects on Conformation

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond donor and acceptor) in this compound allows for the formation of an intramolecular hydrogen bond. masterorganicchemistry.com This non-covalent interaction, where the hydroxyl proton interacts with the lone pair of electrons on the nitrogen atom, can play a significant role in stabilizing a specific molecular conformation. rsc.orgumn.edu

Studies on analogous small molecules, such as 3-aminopropanol, have confirmed through microwave spectroscopy that the molecular conformation is stabilized by an intramolecular hydrogen bond between the alcohol proton and the amino nitrogen. umn.edu This type of bonding can lead to the formation of a stable, pseudo-cyclic structure. In more complex molecules like amino acids, intramolecular hydrogen bonds can significantly increase the population of a specific conformer, particularly in non-polar environments. nih.gov For instance, in the amino acid N-acetylproline, the formation of an intramolecular hydrogen bond in a weakly hydrogen-bond accepting solvent stabilizes the anti-conformer, raising its abundance from ~20% (in water) to ~60%. nih.gov The presence of a strong intramolecular hydrogen bond can also reduce the tendency for intermolecular association, meaning the molecule is more likely to exist as a monomer in concentrated solutions. rsc.org

| Molecule | Solvent | Conformer | Abundance | Key Factor | Reference |

|---|---|---|---|---|---|

| N-acetylproline | Water/DMSO | anti- | ~20% | Solvation with polar solvent | nih.gov |

| N-acetylproline | Acetonitrile | anti- | ~60% | Intramolecular H-bond formation | nih.gov |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of Amino(cyclopropyl)methanol in a condensed phase, such as in a solvent, and to investigate intermolecular interactions and aggregation.

MD simulations can be used to model this compound in a solvent box, typically water, to study its solvation behavior. The interactions between the solute and solvent molecules are described by a force field. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with water molecules, both as hydrogen bond donors and acceptors.

By analyzing the trajectories from an MD simulation, radial distribution functions (RDFs) can be calculated. The RDF, g(r), for a pair of atoms (e.g., the oxygen of the hydroxyl group and the oxygen of water) describes the probability of finding a water oxygen atom at a certain distance from the solute's oxygen atom. The position of the first peak in the RDF gives the average distance of the first solvation shell. Integration of the RDF up to its first minimum provides the coordination number, which is the average number of solvent molecules in the first solvation shell.

Based on studies of similar small polar molecules like ethanolamine in aqueous solution, it is expected that this compound will be well-solvated by water. The amino and hydroxyl groups will be the primary sites for hydrogen bonding with the surrounding water molecules. The cyclopropyl (B3062369) group, being nonpolar, will have weaker interactions with water, primarily of the van der Waals type.

MD simulations can also be employed to investigate the tendency of this compound molecules to self-aggregate in solution. By simulating a system with multiple solute molecules, one can observe whether they tend to form clusters or remain as isolated, solvated molecules.

For a small, polar molecule like this compound, it is anticipated that in aqueous solution, solute-solvent interactions (hydrogen bonding with water) will be more favorable than solute-solute interactions. Therefore, significant aggregation is not expected. The molecules are likely to be individually solvated by water molecules. However, at very high concentrations or in non-polar solvents, some degree of self-association through hydrogen bonding between the amino and hydroxyl groups of different molecules might occur. The analysis of the simulation trajectory would involve monitoring the distances between solute molecules and calculating cluster size distributions over time to quantify any aggregation behavior.

Reaction Pathway and Mechanism Prediction

Computational methods are instrumental in elucidating the potential chemical transformations of this compound by mapping out reaction pathways and predicting their feasibility.

Barrier Energy Calculations for Chemical Transformations

The prediction of reaction rates and the determination of the most likely reaction pathways are heavily reliant on the calculation of activation energies, or energy barriers. For molecules containing a cyclopropyl group, a common and significant transformation is the ring-opening reaction, driven by the release of inherent ring strain.

Computational studies on related systems, such as the cyclopropylaminium radical cation, provide insights into the energetics of such processes. Density Functional Theory (DFT) calculations have been employed to determine the energy barrier for the ring-opening of this radical cation. These studies indicate that the presence of the amino group can significantly influence the stability of the cyclopropyl ring and the energy required for its cleavage. For instance, detailed molecular orbital calculations on the cyclopropylaminium radical cation have shown that it has no barrier for ring-opening, unlike the cyclopropylcarbinyl radical which has a calculated energy barrier of 9.70 kcal/mol at the CCSD(T) level of theory researchgate.net.

Similarly, DFT studies on the ring-opening of cyclopropyl ketones, catalyzed by phosphines, have mapped out the potential energy surface, identifying the transition states and calculating the associated energy barriers for various mechanistic pathways. These studies reveal that the reaction proceeds through several steps, including nucleophilic attack to open the three-membered ring, followed by subsequent intramolecular reactions rsc.org. While these studies are not on this compound itself, they demonstrate the utility of computational methods in quantifying the energy barriers for transformations involving the cyclopropyl moiety. The presence of both an amino and a hydroxyl group in this compound would be expected to influence the barrier heights of potential reactions, such as nucleophilic substitution or elimination, and DFT calculations would be essential in predicting the most favorable pathways.

The table below summarizes representative calculated energy barriers for ring-opening reactions in related cyclopropyl systems.

| Reactant | Transformation | Computational Method | Calculated Activation Energy (Ea) in kcal/mol |

| Cyclopropylcarbinyl radical | Ring-opening | CCSD(T)//QCISD/cc-pVDZ | 9.70 researchgate.net |

| Cyclopropoxy radical | Ring-opening | CCSD(T) | 0.64 researchgate.net |

| Cyclopropylaminium radical cation | Ring-opening | CCSD(T) | No barrier researchgate.net |

Computational Studies of Nitrenium Ion Reactivity

The amino group in this compound can, under oxidative conditions, lead to the formation of a highly reactive nitrenium ion intermediate. The presence of the adjacent cyclopropyl group dramatically influences the reactivity of this intermediate. Computational studies on cyclopropyl-substituted nitrenium ions have revealed a rich and complex landscape of potential reactions, including rearrangement, elimination, and ring-opening.

DFT calculations have been instrumental in predicting the product distributions from these reactive intermediates. For example, studies on N-aryl-N-cyclopropyl nitrenium ions have shown that these species can undergo cyclopropyl ring expansion to form azetium ions, ethylene (B1197577) elimination to yield isonitrilium ions, and, in the presence of nucleophiles like methanol (B129727), ring-opening to form N-3-methoxypropyl iminium ions. The computational models can accurately forecast the branching ratios between these different pathways, which are often sensitive to the electronic nature of the substituents on the nitrogen atom.

In the case of an N-alkyl-N-cyclopropyl nitrenium ion, where the positive charge on the nitrogen is less stabilized by aromatic conjugation, computational studies predict that the elimination of ethylene to form an isonitrile is the dominant reaction pathway. This is a consequence of the high energy of the nitrenium ion, which readily undergoes fragmentation. These theoretical findings are generally in good agreement with experimental results obtained from the photolysis of N-aminopyridinium salt precursors, which cleanly generate the corresponding nitrenium ions. The insights from these computational studies are crucial for understanding the potential metabolic fate of cyclopropylamine-containing compounds and for designing synthetic transformations that proceed via nitrenium ion intermediates.

Mechanistic Insights from Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry that simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, FMO analysis can provide valuable mechanistic insights into its reactivity.

The HOMO of this compound is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, making these sites nucleophilic. The energy of the HOMO is a key determinant of the molecule's ability to donate electrons. In a reaction with an electrophile, the interaction between the HOMO of this compound and the LUMO of the electrophile will govern the initial stages of the reaction. The shape and nodal properties of these orbitals will determine the regioselectivity and stereoselectivity of the attack.

Conversely, the LUMO of this compound would be associated with the antibonding orbitals of the C-N and C-O bonds. In a reaction with a nucleophile, the interaction between the LUMO of this compound and the HOMO of the nucleophile would be paramount. For instance, in a substitution reaction where the hydroxyl group acts as a leaving group (potentially after protonation), the LUMO would be localized on the carbon atom bonded to the oxygen, making it the site of nucleophilic attack.

FMO analysis is also crucial for understanding pericyclic reactions, such as cycloadditions or electrocyclic ring-openings. While less common for a saturated system like this compound, if it were to be transformed into a derivative with unsaturation, FMO theory would be essential for predicting the feasibility and stereochemical outcome of such reactions based on the symmetry of the frontier orbitals. The energy gap between the HOMO and LUMO also provides an indication of the kinetic stability of the molecule; a larger gap generally implies higher stability.

Intermolecular Interactions Modeling

The way this compound interacts with other molecules, including biological macromolecules, is governed by a variety of non-covalent forces. Computational modeling is essential for characterizing these interactions and predicting the molecule's behavior in different environments.

Molecular Docking Studies with Biological Targets

Cyclopropylamine (B47189) derivatives have been investigated as inhibitors for a range of biological targets. For example, they are found in compounds designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. Molecular docking studies of these inhibitors reveal that the cyclopropyl group can fit into hydrophobic pockets of the enzyme's active site, while the amine functionality often forms crucial hydrogen bonds or salt bridges with acidic residues.

Based on these analogous studies, it can be inferred that this compound, as a small molecule, could potentially bind to a variety of biological targets where a combination of hydrogen bonding (from the amino and hydroxyl groups) and hydrophobic interactions (from the cyclopropyl ring) are important for recognition.

The following table presents a summary of molecular docking studies on compounds containing a cyclopropylamine moiety, indicating the biological target and the role of the cyclopropyl group in binding.

| Compound Class | Biological Target | Role of Cyclopropyl Group in Binding |

| Cyanopyrimidine derivatives | Lysine Specific Demethylase 1 (LSD1) | Fits into hydrophobic pockets of the active site. |

| 2-Phenylcyclopropylmethylamine derivatives | Dopamine D3 Receptor | Establishes van der Waals contacts within the binding pocket. |

Hydrogen Bonding Characterization (e.g., Cyclopropane (B1198618) Rings as Proton Acceptors)

Hydrogen bonding is a critical intermolecular interaction that dictates the properties and behavior of molecules containing hydroxyl and amino groups. In this compound, both the -OH and -NH2 groups can act as hydrogen bond donors and acceptors. A particularly interesting and less intuitive aspect of this molecule's chemistry is the potential for the cyclopropane ring itself to participate in hydrogen bonding.

Computational studies have provided compelling evidence that the electron density associated with the C-C bonds of the cyclopropane ring, often described as "bent" or having partial π-character, can act as a proton acceptor in a hydrogen bond. This is an example of an unconventional hydrogen bond, where a C-C bond acts as the Lewis base.

Theoretical calculations, including topological analysis of the electron density, have characterized these interactions in complexes of cyclopropane derivatives with hydrogen bond donors like hydrogen fluoride (HF) researchgate.net. These studies show that a stable complex is formed where the hydrogen atom of the donor points towards the edge of the cyclopropane ring, interacting with the region of highest electron density of a C-C bond. Natural Bond Orbital (NBO) analysis further supports the charge transfer character of this interaction.

Infrared spectroscopy, in conjunction with computational chemistry, has been used to study intramolecular hydrogen bonding in molecules where a hydroxyl group is in proximity to a cyclopropane ring ed.ac.ukaps.orguni-konstanz.de. The observed red-shift in the O-H stretching frequency is a hallmark of hydrogen bond formation and is well-reproduced by theoretical calculations. These findings confirm that the cyclopropane ring can indeed function as a proton acceptor, an interaction that could be important in the solvation of this compound and in its binding to biological receptors. This capability adds another layer to the complexity and potential for specific molecular recognition of this compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a powerful computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its behavior in electrophilic and nucleophilic reactions. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites.

The MEP is calculated by determining the energy of interaction between a positive point charge (a proton) and the molecule's electron cloud at various points in space. These values are then color-coded and mapped onto the molecule's surface, typically an isoelectron density surface. This visualization allows for the straightforward identification of electron-rich and electron-deficient regions.

The standard color scheme for MEP maps is as follows:

Red: Indicates regions of the most negative electrostatic potential. These are electron-rich areas, characterized by the presence of lone pair electrons, and are the most likely sites for electrophilic attack.

Blue: Represents regions of the most positive electrostatic potential. These are electron-deficient areas, often due to the influence of nearby electronegative atoms, and are susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

Yellow and Orange: Indicate intermediate levels of negative potential, between green and red.

For this compound, the MEP analysis highlights the reactive centers stemming from its primary amine (-NH₂) and hydroxyl (-OH) functional groups. The high electronegativity of the nitrogen and oxygen atoms significantly influences the electronic landscape of the molecule.

Identification of Reactive Sites:

Nucleophilic Sites (Electrophilic Attack): The most significant regions of negative electrostatic potential (typically colored red and orange) are localized around the nitrogen and oxygen atoms. This is due to the presence of lone pairs of electrons on these highly electronegative atoms. Consequently, these areas are the primary sites for attack by electrophiles. The oxygen atom of the hydroxyl group generally represents the point of maximum negative potential, making it the most potent nucleophilic center in the molecule.

Electrophilic Sites (Nucleophilic Attack): The regions of highest positive electrostatic potential (colored blue) are found on the hydrogen atoms of the amine and hydroxyl groups. The electron density of these hydrogen atoms is withdrawn by the adjacent nitrogen and oxygen atoms, leaving them electron-deficient and thus, prime targets for nucleophilic attack. The hydrogen of the hydroxyl group is typically the most electrophilic site. The carbon atom of the methanol group, being bonded to both the electronegative oxygen and nitrogen, also exhibits a degree of positive potential, making it another potential site for nucleophilic interaction.

The cyclopropyl ring and the other C-H bonds constitute the less reactive framework of the molecule and are generally depicted in shades of green, indicating a relatively neutral electrostatic potential.

The findings from a theoretical MEP analysis can be summarized in the following table, which outlines the predicted reactive behavior of this compound.

Interactive Data Table: Predicted Reactive Sites of this compound from MEP Analysis

| Functional Group | Atom/Region | Predicted MEP Color | Potential | Susceptible to |

| Hydroxyl Group | Oxygen Atom | Red | Most Negative | Electrophilic Attack |

| Amino Group | Nitrogen Atom | Orange/Yellow | Negative | Electrophilic Attack |

| Hydroxyl Group | Hydrogen Atom | Blue | Most Positive | Nucleophilic Attack |

| Amino Group | Hydrogen Atoms | Light Blue | Positive | Nucleophilic Attack |

| Methanol Group | Carbon Atom | Green/Light Blue | Slightly Positive | Nucleophilic Attack |

| Cyclopropyl Group | C-C and C-H bonds | Green | Neutral | Low Reactivity |

This detailed analysis of the molecular electrostatic potential provides a comprehensive map of the electronic distribution and serves as a reliable predictor for the chemical reactivity of this compound, pinpointing the specific sites where the molecule is most likely to interact with other chemical species.

Applications in Advanced Organic Synthesis

Chiral Building Block Utilization

The presence of a stereocenter at the carbon atom bearing the amino and hydroxyl groups allows for the use of enantiomerically pure Amino(cyclopropyl)methanol as a chiral building block. Chiral building blocks are fundamental in modern medicinal chemistry, as the biological activity of pharmaceuticals is often dependent on a specific stereoisomer. wikipedia.orgsigmaaldrich.com The rigid cyclopropane (B1198618) moiety provides conformational constraint, a desirable feature in drug design for optimizing binding to biological targets. nih.gov

Enantiopure cyclopropane derivatives are significant pharmacophores found in numerous natural products and synthetic bioactive molecules. nih.gov The synthesis of optically active cyclopropane β-amino acid derivatives, for instance, highlights the importance of this structural motif in creating conformationally restricted peptidomimetics. nih.gov While direct utilization as a chiral auxiliary in a complex natural product synthesis is not extensively documented in the provided sources, the synthesis of enantioenriched amino cyclopropyl (B3062369) carbinols with multiple contiguous stereocenters has been demonstrated through methods like tandem cyclopropanation. nih.gov Such methods underscore the value of the this compound scaffold in generating stereochemical complexity. The development of synthetic routes to access enantiomerically enriched cyclopropyl amines and ethers further illustrates the focus on this class of compounds for creating chiral complexity. mdpi.com

The table below summarizes the significance of chiral cyclopropane frameworks in the synthesis of complex molecules.

Table 1: Significance of Chiral Cyclopropane Scaffolds

| Feature | Relevance in Synthesis | Example Application Area |

|---|---|---|

| Conformational Rigidity | Pre-organizes molecular shape for target binding. | Peptidomimetics nih.gov |

| Stereochemical Complexity | Serves as a core for building multiple stereocenters. | Synthesis of amino cyclopropyl carbinols nih.gov |

| Metabolic Stability | The cyclopropane ring can enhance stability in vivo. | Drug discovery researchgate.net |

| Unique 3D Shape | Provides access to novel chemical space. | Bioactive compound design researchgate.net |

The bifunctional nature of this compound allows for selective derivatization at either the amino or the hydroxyl group to generate a wide array of chemical architectures. The reactivity of these functional groups is well-established in organic chemistry. masterorganicchemistry.com